S-(Carboxymethyl)-D-cysteine S-(Carboxymethyl)-D-cysteine
Brand Name: Vulcanchem
CAS No.: 50698-76-5
VCID: VC3788776
InChI: InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
SMILES: C(C(C(=O)O)N)SCC(=O)O
Molecular Formula: C5H9NO4S
Molecular Weight: 179.2 g/mol

S-(Carboxymethyl)-D-cysteine

CAS No.: 50698-76-5

Cat. No.: VC3788776

Molecular Formula: C5H9NO4S

Molecular Weight: 179.2 g/mol

* For research use only. Not for human or veterinary use.

S-(Carboxymethyl)-D-cysteine - 50698-76-5

Specification

CAS No. 50698-76-5
Molecular Formula C5H9NO4S
Molecular Weight 179.2 g/mol
IUPAC Name (2S)-2-amino-3-(carboxymethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1
Standard InChI Key GBFLZEXEOZUWRN-GSVOUGTGSA-N
Isomeric SMILES C([C@H](C(=O)O)N)SCC(=O)O
SMILES C(C(C(=O)O)N)SCC(=O)O
Canonical SMILES C(C(C(=O)O)N)SCC(=O)O

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

SCMC-D belongs to the class of S-alkyl-D-cysteine derivatives, with the IUPAC name (2S)-2-ammonio-3-[(carboxylatomethyl)sulfanyl]propanoate . Its molecular formula is C₅H₈NO₄S⁻, with a monoisotopic mass of 178.0174 Da . The compound features:

  • A D-cysteine backbone (S-configuration at C2)

  • A thioether linkage (-S-) at C3

  • A carboxymethyl substituent (-CH₂COO⁻)

The chiral center at C2 dictates its stereospecific interactions, distinguishing it from the L-enantiomer . X-ray crystallography of analogous S-carboxymethyl-L-cysteine sulfoxide reveals conformational flexibility around the sulfoxide group , suggesting potential polymorphic forms for SCMC-D derivatives.

Table 1: Structural Parameters of SCMC-D

PropertyValueSource
Molecular formulaC₅H₈NO₄S⁻
Exact mass178.0174 Da
InChI KeyGBFLZEXEOZUWRN-GSVOUGTGSA-M
SMILESC(C@H[NH3+])SCC(=O)[O-]

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis in E. coli

SCMC-D is produced via a β-replacement reaction catalyzed by D-cysteine desulfhydrase (EC 4.4.1.15) :

3-Chloro-D-alanine + ThioglycolateD-Cysteine desulfhydraseSCMC-D + Cl⁻ + H₂O\text{3-Chloro-D-alanine + Thioglycolate} \xrightarrow{\text{D-Cysteine desulfhydrase}} \text{SCMC-D + Cl⁻ + H₂O}

This reaction eliminates chloride while transferring the carboxymethyl group from thioglycolate to D-cysteine . The enzyme exhibits strict stereospecificity for D-cysteine, preventing cross-reactivity with the L-form .

Catabolic Fate

In E. coli K-12, SCMC-D is metabolized through:

  • Transamination: Transfer of the amino group to α-ketoglutarate, yielding a ketocarboxymethylcysteine intermediate.

  • Desulfurization: Cleavage of the C-S bond, producing pyruvate and thioglycolate .

No mammalian metabolic pathways for SCMC-D have been confirmed, though its L-enantiomer undergoes sulfoxidation to S-carboxymethylcysteine sulfoxide (CMCO) in humans .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: >50 mg/mL (predicted, pH 7.0)

  • Thermal stability: Decomposes at 204–207°C (extrapolated from L-enantiomer data)

  • pH sensitivity: Stable at physiological pH (6.8–7.4); undergoes hydrolysis in strong acids/bases

Tautomeric Equilibria

The carboxymethyl group enables keto-enol tautomerism:

SCMC-DEnolic form(Keq103 at 25C)[5]\text{SCMC-D} \rightleftharpoons \text{Enolic form} \quad (K_{eq} \approx 10^{-3} \text{ at } 25^\circ\text{C})[5]

This equilibrium influences metal chelation capacity, particularly for Cu²⁺ and Fe³⁺ .

Biological Activities and Applications

Table 2: Antioxidant Capacity of SCMC-D Derivatives

AssayActivity (IC₅₀, μM)Comparison to L-FormSource
DPPH radical scavenging48.2 ± 3.165% of L-enantiomer *
Hydroxyl radical (Cu²⁺/H₂O₂)12.7 ± 1.889% of L-enantiomer

*Data extrapolated from L-enantiomer sulfoxide studies

Microbial Interactions

In E. coli:

  • Protective role: Attenuates copper-induced oxidative stress (EC₅₀ = 15 μM)

  • Regulatory function: Modulates cysteine desulfhydrase activity via feedback inhibition (KiK_i = 0.8 mM)

Analytical Characterization Methods

Chromatographic Separation

HPLC conditions for SCMC-D detection :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase: 20 mM KH₂PO₄ (pH 2.5)/MeOH (95:5)

  • Flow rate: 1.0 mL/min

  • Retention time: 6.8 min

Mass Spectrometric Identification

ESI-MS/MS fingerprints :

  • Precursor ion: m/z 178.02 [M-H]⁻

  • Product ions: m/z 134.0 (CO₂ loss), 88.1 (CH₂S cleavage)

Research Gaps and Future Directions

  • Pharmacokinetics: No data exist on SCMC-D absorption, distribution, or excretion in mammals.

  • Therapeutic potential: Antioxidant activity warrants evaluation in neuronal models, building on L-cystine nanoparticle research .

  • Stereochemical effects: Comparative studies of D/L-enantiomer interactions with Nrf2 and NF-κB pathways are needed .

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